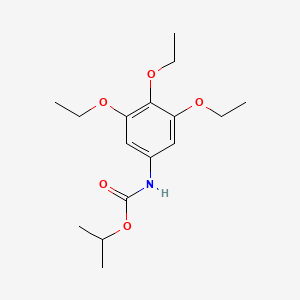
Propan-2-yl (3,4,5-triethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3,4,5-triethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a carbamate group attached to a phenyl ring substituted with three ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4,5-triethoxyphenyl)carbamate typically involves the reaction of 3,4,5-triethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired carbamate ester. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3,4,5-triethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Propan-2-yl (3,4,5-triethoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3,4,5-triethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate: Similar structure but with methoxy groups instead of ethoxy groups.
Propan-2-yl (3-chlorophenyl)carbamate: Contains a chlorine substituent instead of ethoxy groups.
Uniqueness
Propan-2-yl (3,4,5-triethoxyphenyl)carbamate is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
84972-15-6 |
|---|---|
Fórmula molecular |
C16H25NO5 |
Peso molecular |
311.37 g/mol |
Nombre IUPAC |
propan-2-yl N-(3,4,5-triethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H25NO5/c1-6-19-13-9-12(17-16(18)22-11(4)5)10-14(20-7-2)15(13)21-8-3/h9-11H,6-8H2,1-5H3,(H,17,18) |
Clave InChI |
PAXZNGWRKUMMOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


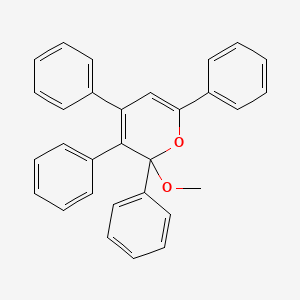
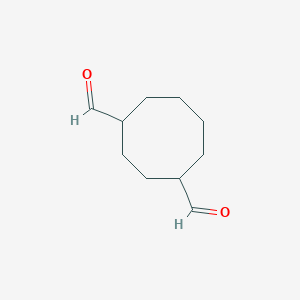
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

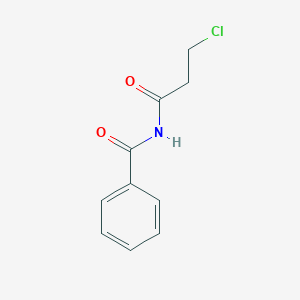
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
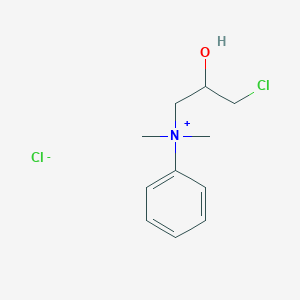
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
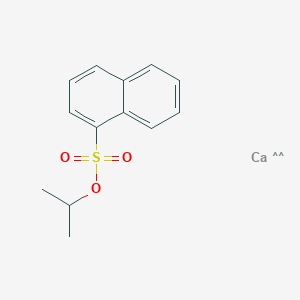
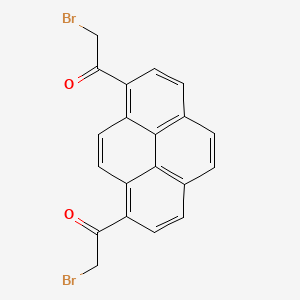

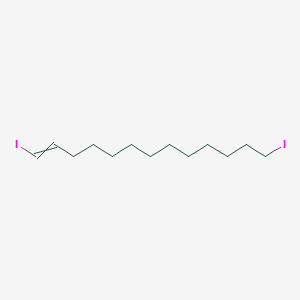
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)
